Cas no 1368180-16-8 (2-methyl-1H-imidazo[4,5-c]pyridin-4-amine)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/1368180-16-8x500.png)
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine
- 3H-Imidazo[4,5-c]pyridin-4-amine, 2-methyl-
- F86301
- SCHEMBL8295987
- 1368180-16-8
- PS-20694
-
- インチ: 1S/C7H8N4/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H2,8,9)(H,10,11)
- InChIKey: CMRITTYVUZLJQJ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC=CC2N=C(C)NC1=2
計算された属性
- せいみつぶんしりょう: 148.074896272g/mol
- どういたいしつりょう: 148.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 67.6Ų
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1298746-100mg |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 100mg |
$240 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5468-250MG |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 95% | 250MG |
¥ 2,052.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1298746-1G |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 1g |
$960 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298746-5G |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 5g |
$2890 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5468-10G |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 95% | 10g |
¥ 25,608.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1298746-250MG |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 250mg |
$385 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298746-100mg |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 100mg |
$240 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5468-5g |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 95% | 5g |
¥15353.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5468-100mg |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 95% | 100mg |
¥1226.0 | 2024-04-24 | |
eNovation Chemicals LLC | Y1298746-250mg |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
1368180-16-8 | 97% | 250mg |
$385 | 2025-02-26 |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-methyl-1H-imidazo[4,5-c]pyridin-4-amineに関する追加情報
Comprehensive Overview of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1368180-16-8)
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1368180-16-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the imidazopyridine family, a class of molecules known for their diverse biological activities. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and metabolic pathways.
The molecular structure of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine features a fused imidazole and pyridine ring system, which contributes to its stability and reactivity. This structural motif is commonly found in compounds with kinase inhibitory properties, making it a valuable scaffold for designing novel therapeutics. Recent studies have explored its role in modulating immune responses and cell signaling pathways, aligning with current trends in personalized medicine and immunotherapy.
In the context of AI-driven drug discovery, 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine has been identified as a promising candidate for virtual screening and molecular docking studies. Its pharmacokinetic profile and ADME properties (Absorption, Distribution, Metabolism, and Excretion) are frequently analyzed using computational tools, reflecting the growing integration of machine learning in chemical research. This aligns with the increasing demand for sustainable drug development and green chemistry practices.
Another area of interest is the compound's potential role in neurodegenerative disease research. Given the rising global prevalence of conditions like Alzheimer's and Parkinson's, scientists are investigating its interactions with amyloid proteins and neurotransmitter receptors. This aligns with the surge in public interest around brain health and cognitive longevity, as evidenced by trending searches on platforms like Google and PubMed.
From a synthetic chemistry perspective, 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine serves as a versatile intermediate for constructing more complex molecules. Its amine functional group allows for straightforward derivatization, enabling the creation of libraries for high-throughput screening. This is particularly relevant in the era of combinatorial chemistry and fragment-based drug design, where efficiency and scalability are paramount.
Environmental and safety considerations are also critical when working with this compound. While it is not classified as hazardous, proper handling protocols should be followed to ensure laboratory safety. Researchers are increasingly focusing on eco-friendly synthesis methods, such as catalytic reactions and solvent-free conditions, to minimize waste and energy consumption—a topic frequently searched in academic and industrial circles.
In summary, 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1368180-16-8) represents a multifaceted compound with broad applicability in modern science. Its relevance spans drug discovery, computational chemistry, and neurobiology, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to advancements in precision medicine and therapeutic innovation.
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